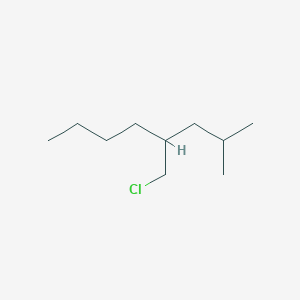

4-(Chloromethyl)-2-methyloctane

Beschreibung

4-(Chloromethyl)-2-methyloctane is a branched aliphatic hydrocarbon with a chloromethyl (-CH2Cl) substituent at the 4th carbon and a methyl (-CH3) group at the 2nd carbon of an octane backbone. This structure confers unique reactivity due to the combination of steric hindrance from branching and the polarizable C-Cl bond.

Eigenschaften

Molekularformel |

C10H21Cl |

|---|---|

Molekulargewicht |

176.72 g/mol |

IUPAC-Name |

4-(chloromethyl)-2-methyloctane |

InChI |

InChI=1S/C10H21Cl/c1-4-5-6-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |

InChI-Schlüssel |

AJGPUHRERPKAQH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC(C)C)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methyloctane typically involves the chloromethylation of 2-methyloctane. One common method is the reaction of 2-methyloctane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the alkane .

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethyl)-2-methyloctane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly chloromethylating agents, such as methylal and trioxymethylene, can also be employed to minimize the production of hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-2-methyloctane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Amines, ethers, and thioethers.

Oxidation: Alcohols and carboxylic acids.

Reduction: Methyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-2-methyloctane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: Used in the preparation of chloromethylated polymers, which are important in ion-exchange resins and other applications.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.

Industrial Chemistry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2-methyloctane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bis(Chloromethyl)Ether (BCME)

Structural Differences: BCME (ClCH2-O-CH2Cl) is an ether with two chloromethyl groups, contrasting with 4-(Chloromethyl)-2-methyloctane’s single chloromethyl group on an alkane chain. Reactivity: BCME’s ether linkage and dual Cl atoms make it highly reactive, particularly in alkylation reactions. Its volatility (low boiling point) and carcinogenicity are well-documented .

4-Chloro-ortho-toluidine

Structural Differences: 4-Chloro-ortho-toluidine (C7H8ClN) is an aromatic amine with a chlorine and methyl group on a benzene ring, differing from the aliphatic, non-aromatic structure of 4-(Chloromethyl)-2-methyloctane. Reactivity: The aromatic amine group in 4-chloro-ortho-toluidine facilitates electrophilic substitution, while the chloromethyl group in the target compound may undergo nucleophilic substitution or elimination. Toxicity: 4-Chloro-ortho-toluidine is classified as a carcinogen (linked to bladder cancer) due to aromatic amine metabolism . Aliphatic chlorides like 4-(Chloromethyl)-2-methyloctane are generally less toxic but may pose risks depending on bioactivity.

Urea Derivatives with Chloromethyl-Thiazol Groups

Structural Differences : Compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea () feature chloromethyl groups on heterocyclic thiazole rings, unlike the linear alkane in the target compound.

Applications : These urea derivatives are designed for biological activity (e.g., kinase inhibition), leveraging the chloromethyl group for covalent binding . This suggests that 4-(Chloromethyl)-2-methyloctane could similarly act as a synthetic intermediate for bioactive molecules, though direct evidence is absent.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physical Properties (From Evidence)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.